tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate chemical properties
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate
Executive Summary
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a chiral quaternary center, a reactive formyl group, and a stable N-Boc protecting group, makes it a valuable intermediate for constructing complex molecular architectures. The piperidine core is a prevalent motif in numerous FDA-approved drugs and natural alkaloids, highlighting the significance of its derivatives in drug discovery. This guide provides a comprehensive technical overview of the compound's chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, the molecule's reactivity profile, and its potential as a scaffold for novel therapeutics.
Compound Identification and Structure
Precise identification is critical for ensuring the reproducibility of scientific research. This section details the nomenclature and structural features of the title compound.
1.1. Nomenclature and Identifiers
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Systematic IUPAC Name: tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate
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CAS Number: 1020663-87-7
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Molecular Formula: C₁₂H₂₁NO₃[1]
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Synonyms: 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carbaldehyde, N-Boc-3-formyl-3-methylpiperidine
1.2. Structural Representation
The molecule's structure is defined by a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. A key feature is the quaternary carbon at the 3-position, substituted with both a methyl group and a formyl (aldehyde) group.
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SMILES: CC1(CCCN(C1)C(=O)OC(C)(C)C)C=O[1]
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InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h9H,5-8H2,1-4H3[1]
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InChIKey: GFIQXPZTOFYEMI-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for characterization, quality control, and predicting the compound's behavior in various chemical environments.
2.1. Physicochemical Data
The following table summarizes the key computed physicochemical properties. Experimental data for properties like melting and boiling points are not widely reported, a common characteristic for complex synthetic intermediates.
| Property | Value | Source |
| Molecular Weight | 227.30 g/mol | PubChem |
| Monoisotopic Mass | 227.15215 Da | [1] |
| XLogP3 (Predicted) | 1.4 | [1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Polar Surface Area | 46.6 Ų | PubChem |
2.2. Predicted Spectroscopic Profile
This table outlines the expected characteristic signals for standard spectroscopic analyses.
| Technique | Expected Signals |
| ¹H NMR | ~9.5 ppm: Singlet, 1H (aldehyde proton, -CHO).~3.0-3.8 ppm: Multiplets, 4H (piperidine ring protons adjacent to N and C3).~1.45 ppm: Singlet, 9H (tert-butyl protons, -C(CH₃)₃).~1.2-1.8 ppm: Multiplets, 4H (remaining piperidine ring protons).~1.1 ppm: Singlet, 3H (methyl protons at C3, -CH₃). |
| ¹³C NMR | ~204 ppm: Aldehyde carbonyl carbon (-CHO).~155 ppm: Carbamate carbonyl carbon (N-COO-).~80 ppm: Quaternary carbon of Boc group (-C(CH₃)₃).~45-55 ppm: Piperidine ring carbons.~40 ppm: Quaternary carbon at C3.~28 ppm: Methyl carbons of Boc group.~20-25 ppm: Methyl carbon at C3. |
| IR (Infrared) | ~2970 cm⁻¹: C-H alkane stretches.~2720 cm⁻¹: C-H aldehyde stretch.~1735 cm⁻¹: C=O aldehyde carbonyl stretch.~1690 cm⁻¹: C=O carbamate carbonyl stretch. |
| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺: 228.15943; [M+Na]⁺: 250.14137[1] |
Synthesis and Purification
The synthesis of tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate typically involves the oxidation of its corresponding primary alcohol precursor, tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the N-Boc protecting group.
3.1. Synthetic Workflow
A common and effective method is the Swern oxidation or a related protocol using mild oxidizing agents like Dess-Martin periodinane (DMP). These methods are favored for their high yields and compatibility with sensitive functional groups.
Caption: Synthetic workflow for the target compound via oxidation.
3.2. Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a reliable method for the required transformation. The self-validating nature of this protocol lies in the clear completion criteria monitored by Thin-Layer Chromatography (TLC).
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Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the precursor alcohol, tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate (1.0 eq), in anhydrous dichloromethane (DCM).
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Addition of Oxidant: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
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Causality: DMP is chosen for its mild, neutral pH conditions, which preserves the acid-sensitive Boc group. The reaction is typically fast and clean at ambient temperatures.
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Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent) until the starting material spot is no longer visible (typically 1-3 hours).
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
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Causality: The basic NaHCO₃ solution neutralizes the acetic acid byproduct of the DMP reaction, and the Na₂S₂O₃ reduces any remaining oxidant.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure aldehyde.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups: the electrophilic formyl group and the acid-labile N-Boc group.
4.1. Reactivity of the Formyl Group
The aldehyde is a versatile handle for C-C bond formation and functional group interconversion.
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Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.
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Reduction: Can be selectively reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
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Oxidation: Can be oxidized to the corresponding carboxylic acid using reagents like sodium chlorite (NaClO₂) or Pinnick oxidation conditions.
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Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new amine derivatives.
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Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful method for C=C bond formation.
4.2. Stability and Deprotection of the N-Boc Group
The Boc group is robust under basic, reductive, and mildly oxidative conditions but is specifically designed for removal under acidic conditions.
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Deprotection: Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent (e.g., dioxane or methanol), efficiently cleaves the Boc group to reveal the secondary amine of the piperidine ring.
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Mechanistic Insight: The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation (which is scavenged by the solvent or forms isobutylene) and carbon dioxide.
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Caption: Major reaction pathways for the title compound.
Applications in Drug Discovery and Synthesis
Piperidine derivatives are integral to medicinal chemistry.[2] This specific building block is valuable for several reasons:
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Scaffold for Bioactive Molecules: The piperidine ring serves as a non-planar scaffold that can orient substituents in precise three-dimensional space, which is crucial for binding to biological targets like enzymes and receptors.
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Introduction of a Quaternary Center: The 3-formyl-3-methyl substitution pattern introduces a chiral quaternary center, a structural motif that can enhance binding affinity and metabolic stability in drug candidates by providing steric hindrance.
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Versatile Intermediate: As demonstrated in the reactivity section, the aldehyde and Boc-protected amine allow for sequential and orthogonal chemical modifications, enabling the synthesis of diverse libraries of compounds for high-throughput screening. While direct synthesis examples for major drugs using this exact intermediate are proprietary or less common, structurally similar compounds like tert-butyl 4-formylpiperidine-1-carboxylate are known intermediates in the synthesis of complex therapeutics, including kinase inhibitors.[3] The principles of its application are directly analogous.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety. Based on data for structurally related compounds, the following hazards should be considered.
| Hazard Class | GHS Statement | Precaution |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[4] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[4] |
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Handling: Use in a chemical fume hood with standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
tert-Butyl 3-formyl-3-methylpiperidine-1-carboxylate is a high-value synthetic intermediate characterized by its versatile reactivity and structural complexity. The strategic placement of a formyl group at a quaternary center on a Boc-protected piperidine ring provides chemists with a powerful tool for developing novel small molecules. Its utility in constructing diverse chemical libraries makes it a significant asset for drug discovery programs aiming to create next-generation therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for unlocking its full potential in the laboratory.
References
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PubChem. tert-butyl 4-formyl-3-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChemLite. Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate. [Link]
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Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conf. Series: Earth and Environmental Science 252 (2019) 022085. [Link]
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SciELO. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Orbital: The Electronic Journal of Chemistry. [Link]
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- 1. PubChemLite - Tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate (C12H21NO3) [pubchemlite.lcsb.uni.lu]
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